

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193

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Introduction

3,5-Dimethyl-4-nitrosophenol is a nitroaromatic compound of significant interest in synthetic and analytical chemistry. Its primary utility lies in its role as a chemical intermediate for the synthesis of various organic molecules, most notably in the preparation of pharmaceutical metabolites for analytical and research purposes. One of the key applications of **3,5-Dimethyl-4-nitrosophenol** is its use as a precursor in the synthesis of 4-Hydroxy Xylazine, a major metabolite of the veterinary drug Xylazine.^{[1][2][3]} Understanding the experimental procedures involving this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and related fields.

This document provides detailed application notes and experimental protocols for the synthesis and potential uses of **3,5-Dimethyl-4-nitrosophenol**, with a focus on its role in the generation of analytical standards for drug metabolism studies. Due to the limited availability of direct experimental protocols for **3,5-Dimethyl-4-nitrosophenol**, this guide also includes procedures for its precursor, 3,5-Dimethyl-4-nitrophenol, and analogous compounds, which can be adapted for use with the target molecule.

Physicochemical and Toxicity Data

A summary of the key physical, chemical, and toxicity properties of the precursor, 3,5-Dimethyl-4-nitrophenol, is presented in Table 1. This data is essential for handling, storage, and

designing experimental setups. While specific toxicity data for **3,5-Dimethyl-4-nitrosophenol** is not readily available, the data for structurally related nitrophenols can provide an estimation of its potential biological effects.

Table 1: Physicochemical and Toxicity Data of Selected Nitrophenols

Property	3,5-Dimethyl-4-nitrophenol	4-Nitrophenol	3-Methyl-4-nitrophenol
IUPAC Name	3,5-dimethyl-4-nitrophenol	4-nitrophenol	3-methyl-4-nitrophenol
CAS Number	5344-97-8[4]	100-02-7	2581-34-2
Molecular Formula	C ₈ H ₉ NO ₃ [4]	C ₆ H ₅ NO ₃	C ₇ H ₇ NO ₃
Molecular Weight	167.16 g/mol [4]	139.11 g/mol	153.14 g/mol
pKa	8.25[5][6]	7.15	Not Available
Toxicity (pIC50 against <i>Chlorella vulgaris</i>)	Not Available	1.2317[7]	Not Available

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitrophenol

This protocol describes the synthesis of 3,5-Dimethyl-4-nitrophenol from 3,5-dimethylphenol, a necessary precursor for **3,5-Dimethyl-4-nitrosophenol**.

Materials:

- 3,5-dimethylphenol
- Methanesulfonic acid (MESO₃H)
- Sodium nitrate (NaNO₃)
- Ethyl acetate (EtOAc)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated saline solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- n-heptane
- Ice

Procedure:

- Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid in a suitable flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add one equivalent (34.8 g) of sodium nitrate in small portions, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 18 hours.
- Pour the reaction mixture into 4 L of ice water with vigorous stirring.
- Decant the upper aqueous phase.
- Dissolve the residue in 400 mL of ethyl acetate.
- Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate solution.
- Dry the organic layer with saturated saline and anhydrous sodium sulfate.
- Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1).
- The expected yield of 3,5-dimethyl-4-nitrophenol is approximately 11%.[\[1\]](#)

Protocol 2: Putative Synthesis of 4-Hydroxy Xylazine via 3,5-Dimethyl-4-nitrosophenol

This protocol outlines a proposed synthetic route for 4-Hydroxy Xylazine starting from the product of Protocol 1. This pathway involves the reduction of the nitro group to a nitroso group, followed by further reaction. Note: This is a theoretical protocol based on known chemical transformations and the stated role of **3,5-Dimethyl-4-nitrosophenol** as an intermediate.^[1]

Part A: Reduction to 3,5-Dimethyl-4-nitrosophenol

- A mild reducing agent would be required to selectively reduce the nitro group of 3,5-Dimethyl-4-nitrophenol to a nitroso group. The specific conditions would need to be optimized experimentally.

Part B: Synthesis of 4-Hydroxy Xylazine

- The intermediate, **3,5-Dimethyl-4-nitrosophenol**, would then undergo a series of reactions, likely involving reduction of the nitroso group to an amine and subsequent condensation with a suitable precursor to form the thiazine ring of 4-Hydroxy Xylazine. The exact reagents and conditions for this transformation are not detailed in the available literature and would require experimental development.

Diagrams

Synthetic Pathway of 4-Hydroxy Xylazine

The following diagram illustrates the proposed synthetic workflow from 3,5-dimethylphenol to 4-Hydroxy Xylazine.

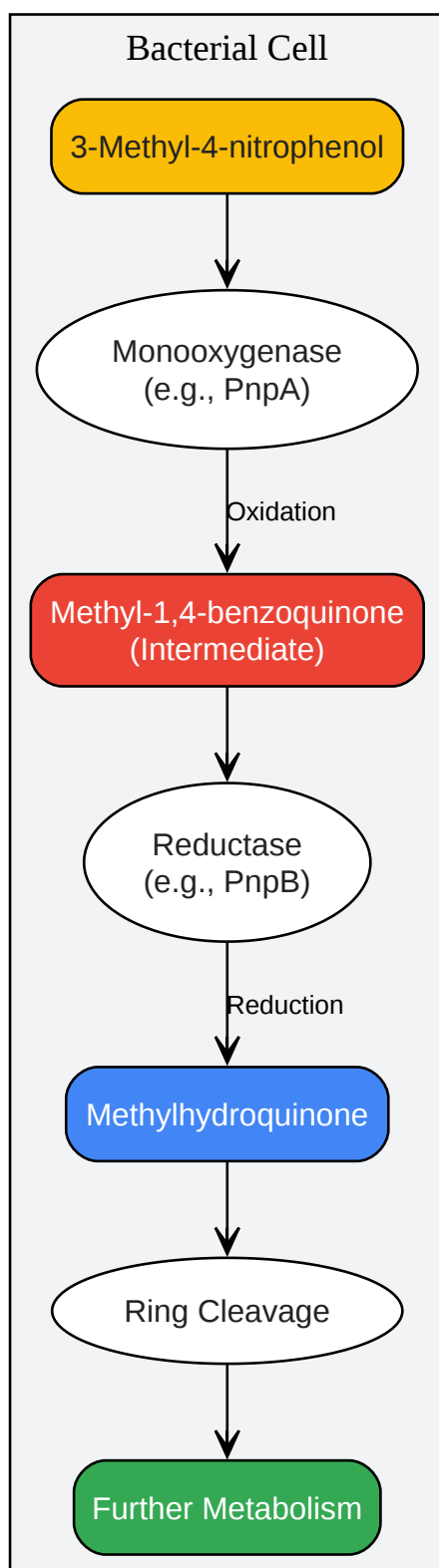


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Caption: Proposed synthesis of 4-Hydroxy Xylazine.

General Microbial Degradation Pathway of Nitrophenols

While a specific signaling pathway for **3,5-Dimethyl-4-nitrosophenol** is not documented, the following diagram illustrates a general mechanism for the microbial degradation of a related compound, 3-methyl-4-nitrophenol. This provides a potential model for the biological fate of such compounds.[7]



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Caption: Microbial degradation of 3-methyl-4-nitrophenol.

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